4-(3,4-Dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound classified within the benzoxazepine family. This compound features a benzoxazepine ring system that is fused with a benzyl group, which is further substituted with two methoxy groups located at the 3 and 4 positions. The unique structural characteristics of this compound make it a subject of interest in medicinal chemistry and materials science. Its chemical identification number is 1357778-68-7, and its molecular formula is CHN\O .
The synthesis of 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves several key steps:
The molecular structure of 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be represented as follows:
This structure contributes to its unique chemical properties and potential biological activities .
4-(3,4-Dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions:
The mechanism of action for 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is primarily studied in relation to its potential therapeutic applications. It has been investigated for its ability to interact with specific biological targets such as receptors or enzymes involved in various cellular processes. The compound's structural features suggest it may modulate biological pathways relevant to neuroprotection and anti-inflammatory responses .
The physical and chemical properties of 4-(3,4-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one include:
These properties are crucial for its applications in research and development .
The compound has several notable applications in scientific research:
Benzoxazepinones represent a privileged scaffold in medicinal chemistry, demonstrating significant versatility in targeted cancer therapy due to their unique structural and electronic properties. This heterocyclic core, characterized by a fused benzene ring attached to an oxazepine moiety, provides a rigid framework that facilitates precise interactions with diverse biological targets implicated in oncogenesis and cancer progression. The scaffold’s three-dimensionality and capacity for extensive substitution enable the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it invaluable for designing inhibitors against challenging targets like protein-protein interactions and DNA repair enzymes [1] [8].
In cancer therapeutics, benzoxazepinone derivatives exhibit multitargeted mechanisms:
Table 1: Anticancer Activities of Key Benzoxazepinone Derivatives
Derivative | Primary Target | Cancer Cell Lines | IC₅₀/Activity | Mechanistic Outcome |
---|---|---|---|---|
4-(2,5-Dimethoxybenzyl) analogue | c-Myc G-quadruplex | A549 (lung) | 8.2 μM | Caspase-3/7 activation, MMP inhibition |
Spirobenzoxazinone | PARP-1 | BRCA-mutated ovarian | 0.83–1.46 nM | Synergy with doxorubicin, DNA damage accumulation |
SIMR1281 | GSHR/TrxR | MCF7 (breast), HCT116 (colorectal) | 1.5–4.7 μM | ROS accumulation, PI3K/Akt inactivation |
The scaffold’s structural plasticity allows for scaffold-hopping strategies to overcome drug resistance. For instance, replacing the quinazolinone core of classical PARP-1 inhibitors with benzoxazepinone enhances solubility and reduces hERG cardiotoxicity risks, addressing limitations of first-generation agents [8].
The development of benzoxazepinones as anticancer agents stems from strategic modifications of dihydroisoquinolinone scaffolds, driven by the need to optimize target selectivity, metabolic stability, and synthetic accessibility. Dihydroisoquinolinones (e.g., NVP-CGM097) pioneered as potent MDM2-p53 interaction inhibitors, binding the MDM2 protein with nanomolar affinity (Kᵢ = 1.5 nM) to reactivate p53 in tumors. However, their planar structures limited bioavailability and necessitated high lipophilicity (cLogP > 5), restricting therapeutic utility [5] [10].
Key structural innovations enabled the evolution to benzoxazepinones:
Table 2: Comparative Analysis of Dihydroisoquinolinone vs. Benzoxazepinone Scaffolds
Property | Dihydroisoquinolinones | Benzoxazepinones | Therapeutic Impact |
---|---|---|---|
Representative Drug | NVP-CGM097 (MDM2 inhibitor) | 4-(3,4-Dimethoxybenzyl) derivative | Improved solubility and reduced hERG risk |
Core Structure Rigidity | High planarity | Semi-rigid with 3D orientation | Enhanced binding to allosteric sites |
ClogP | 5.2–6.0 | 2.5–3.8 | Reduced metabolic clearance |
Synthetic Accessibility | Multi-step synthesis (≥7 steps) | Modular 3–5 step routes | Rapid SAR exploration |
Target Spectrum | Primarily MDM2/KDR | Broad (PARP, RIP1, c-Myc, etc.) | Multitargeted therapy potential |
The structural evolution also addressed synthetic challenges: Dihydroisoquinolinones required regioselective oxidations and palladium-catalyzed couplings (≥7 steps). In contrast, benzoxazepinones are synthesized via concise modular sequences—e.g., reductive amination of substituted salicylaldehydes followed by lactamization—enabling rapid library generation for structure-activity relationship (SAR) studies [7] [10]. This adaptability positions benzoxazepinones as a "next-generation" scaffold for overcoming resistance to existing therapies, particularly in p53-wildtype and DNA repair-deficient malignancies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: